(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Description
(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N7O and its molecular weight is 375.436. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds containing similar moieties have been found to impact a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Compounds containing a piperazine moiety are generally well absorbed and distributed throughout the body . The triazole ring is known to be metabolically stable, which could potentially enhance the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diversity of biological activities associated with pyridazinone, piperazine, and triazole moieties, the compound could potentially have a wide range of effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the piperazine moiety is known to be sensitive to pH, which could impact the compound’s activity
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c28-20(18-14-21-27(24-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)19-9-8-17(22-23-19)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDORTKPAGOPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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